3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid is a chemical compound with the molecular formula CHO and a molecular weight of 198.26 g/mol. This compound is categorized under carboxylic acids and is characterized by a cyclobutane ring substituted with a cyclohexyl group and a hydroxyl group. It has potential applications in medicinal chemistry and as a building block in organic synthesis.
The compound is classified as a cyclobutane derivative, specifically a hydroxycarboxylic acid. Its unique structure allows for various chemical reactions, making it valuable in synthetic organic chemistry. The compound is referenced under the CAS number 1517932-71-6, which is essential for its identification in chemical databases and literature .
The synthesis of 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several methods, typically involving the functionalization of cyclobutane derivatives. One common approach includes:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and selectivity in these synthetic routes.
The molecular structure of 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid features a cyclobutane ring with a hydroxyl group at the third position and a carboxylic acid at the first position. The cyclohexyl group is also attached to the third carbon atom of the cyclobutane ring.
C1CC(C(C1)(C(=O)O)O)C2CCCCC2
.3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and alcohols:
Technical details such as reaction conditions (temperature, pressure), catalysts used, and reaction mechanisms are essential for understanding the reactivity of this compound.
The mechanism of action for 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid largely depends on its interactions with biological targets or its role in synthetic pathways. As a hydroxycarboxylic acid, it may exhibit:
Data on specific biological targets or synthetic pathways would enhance understanding of its mechanism.
Relevant analyses such as spectroscopy (NMR, IR) could provide additional insights into its physical characteristics.
3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid has potential applications in various fields:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3